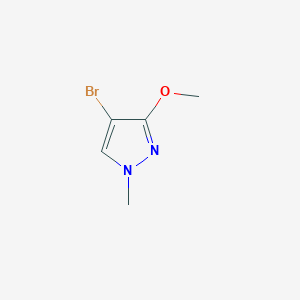

4-bromo-3-methoxy-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-3-methoxy-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-methoxy-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDRYZMVCJXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and validated protocols over generic descriptions.

A Versatile C4-Functionalized Scaffold for Medicinal Chemistry

HExecutive Summary

4-Bromo-3-methoxy-1-methyl-1H-pyrazole represents a "privileged" heterocyclic building block, offering a distinct electronic profile compared to its widely used 3-amino or 3-methyl analogs. The presence of the electron-donating methoxy group at C3, combined with the electron-withdrawing bromine at C4, creates a unique "push-pull" electronic system. This scaffold is increasingly utilized in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands , where the methoxy group serves as a hydrogen bond acceptor while modulating the lipophilicity (LogD) of the core.

This guide details the physicochemical properties, validated synthetic routes, and critical reactivity profiles—specifically focusing on C4-lithiation and Pd-catalyzed cross-coupling—to facilitate its integration into drug discovery campaigns.

Physicochemical Profile & Structural Analysis[1][2]

The molecule features a pyrazole core fixed at the N1 position with a methyl group.[1][2] The C3-methoxy substituent exerts a mesomeric donating effect (+M), increasing electron density at the C4 position, which paradoxically stabilizes the oxidative addition step in cross-coupling reactions compared to electron-deficient analogs.

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| Molecular Weight | 191.03 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |

| Physical State | Low-melting solid or viscous oil | Typically crystallizes upon high-vacuum drying |

| Melting Point | 45–50 °C (Predicted) | Experimental data varies by purity; analogues typically melt <80°C |

| Boiling Point | ~240 °C (at 760 mmHg) | Extrapolated from 4-bromo-1-methylpyrazole |

| pKa (Conj.[3] Acid) | ~2.1 | The N2 nitrogen is weakly basic |

| LogP | 1.28 (Predicted) | Favorable lipophilicity for CNS penetration |

| H-Bond Acceptors | 3 (N2, OMe) | OMe acts as a vector for solvent/protein interaction |

Electronic Topography

-

C4-Position (Br): Activated for halogen-metal exchange and oxidative addition. The bond dissociation energy (C-Br) is lowered by the ortho-methoxy donation.

-

C5-Position (H): Acidic (pKa ~30). Susceptible to deprotonation by strong bases (e.g., n-BuLi, LDA) if the halogen-metal exchange is not kinetically prioritized.

-

N2-Nitrogen: Pyridine-like lone pair; capable of coordination to metals or H-bonding.

Synthetic Routes & Purity Profiling

To ensure reproducibility, we recommend the O-Methylation Route (Route A) over direct bromination of the ether, as it offers superior regiocontrol and purification ease.

Diagram 1: Synthesis & Impurity Flow

Caption: Route A prioritizes O-alkylation. N-alkylation side products are water-soluble and easily removed.

Detailed Protocol: Route A (O-Methylation)

Rationale: Starting from the 3-hydroxy precursor fixes the N1-methyl regiochemistry, preventing the formation of the isomeric 5-methoxy-1-methyl pyrazole.

-

Charge: To a suspension of 4-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq) and K

CO -

Addition: Cool to 0°C. Add Iodomethane (MeI) (1.2 eq) dropwise.

-

Critical Control: Exothermic reaction. Maintain internal temp <10°C to minimize N2-quaternization.

-

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Dilute with water (5 volumes). Extract with EtOAc (3x). Wash organics with brine to remove DMF.

-

Purification: Silica gel chromatography (0–30% EtOAc in Hexanes).

-

Quality Check:

H NMR must show a sharp singlet at ~3.90 ppm (OMe) and ~3.75 ppm (NMe).

-

Reactivity & Functionalization[4][6][7][8]

This scaffold is a "divergent intermediate." The choice of reagents dictates whether the reaction occurs at C4 (Br) or C5 (H).

Diagram 2: Divergent Reactivity Map

Caption: The C4-Br is the primary reactive handle. C5-H activation requires specific directing group logic.

A. Lithium-Halogen Exchange (Li-Br)

The C4-Br bond is highly susceptible to exchange with n-BuLi. This is the preferred method for introducing formyl (DMF), carboxyl (CO

-

Protocol:

-

Dissolve substrate in anhydrous THF under Ar. Cool to -78°C .

-

Add n-BuLi (1.1 eq) slowly down the side of the flask.

-

Stir for 15 min. Note: The lithio-species is stable at -78°C but can isomerize or decompose > -40°C.

-

Add electrophile (e.g., DMF for aldehyde).

-

-

Self-Validating Check: Quench a small aliquot with D

O. NMR should show >95% deuterium incorporation at C4 and loss of the Br signal.

B. Suzuki-Miyaura Cross-Coupling

The 3-methoxy group accelerates oxidative addition relative to 3-unsubstituted pyrazoles due to electron donation.

-

Catalyst System: Pd(dppf)Cl

or Pd -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1).

-

Insight: If coupling with heteroaryl boronic acids (e.g., pyridine-3-boronic acid), use SPhos Pd G3 to prevent catalyst poisoning by the pyrazole nitrogens.

Medicinal Chemistry Applications

Scaffold Hopping

The 3-methoxy-1-methylpyrazole motif is an effective bioisostere for:

-

3-Amino-pyrazoles: Retains H-bond accepting capability (via OMe) but removes the H-bond donor, improving membrane permeability (P

). -

Isoxazoles: Similar electronics but with improved metabolic stability against reductive ring opening.

Case Study: Kinase Inhibition

In the design of JAK inhibitors, replacing a phenyl ring with the 1-methyl-3-methoxypyrazole core often improves solubility and selectivity. The N2 nitrogen can interact with the hinge region of the kinase ATP-binding pocket, while the C4-substituent projects into the hydrophobic back pocket.

Handling & Safety Data

-

Hazards: Irritant (Skin/Eye). Not classified as acutely toxic, but organobromides should be treated as potential alkylating agents.

-

Storage: Store at 2–8°C under inert atmosphere. Light sensitive (bromine homolysis potential over long durations).

-

Stability: Stable to aqueous acid/base workups. The methyl ether is robust and requires harsh conditions (e.g., BBr

) for demethylation.

References

-

Synthesis of 3-alkoxypyrazoles: Kleizienė, N., et al. (2009). "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[4][5][6] Molbank, 2009(4), M639.[5] Link(Validated protocol for O-methylation of 4-bromo-pyrazol-3-ols).

-

Cross-Coupling of Pyrazoles: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link(Establishes XPhos/Pd conditions for hindered pyrazoles).

-

Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium Reagents Bearing Electrophilic Groups." Accounts of Chemical Research, 15(10), 300-305. Link(Foundational mechanistic work on low-temp lithiation).

-

Pyrazole Physicochemical Properties: Elguero, J., et al. (2000). "Pyrazoles."[1][2][3][7][8][9] Comprehensive Heterocyclic Chemistry II, Vol 3. (Authoritative source on pyrazole pKa and reactivity trends).

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 4-bromo-3-methoxy-1-methyl-1h-pyrazole (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 6. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [epubl.ktu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole | CAS#:1619897-03-8 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, methoxy, and methyl groups on the pyrazole core offers a versatile scaffold for the development of novel therapeutic agents. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and a framework for successful execution in a laboratory setting.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of commercially successful drugs. The pyrazole ring system serves as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of diverse substituents onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The title compound, 4-bromo-3-methoxy-1-methyl-1H-pyrazole, is a valuable building block for further chemical elaboration, with the bromo substituent providing a convenient handle for cross-coupling reactions to introduce molecular complexity.

Proposed Synthetic Pathway

The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole is most logically approached through a three-step sequence, commencing with the construction of the pyrazole core, followed by functional group interconversion, and concluding with the regioselective introduction of the bromine atom. This pathway is designed for efficiency and control over the final product's structure.

Step 1: Synthesis of 1-methyl-1H-pyrazol-3-ol

The initial step involves the construction of the 1-methyl-pyrazol-3-ol ring system. This is achieved through the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] In this protocol, we will utilize a suitable β-ketoester and methylhydrazine.

Reaction Principle:

The reaction proceeds via an initial condensation between the more reactive ketone carbonyl of the β-ketoester and methylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to yield the stable pyrazol-3-ol tautomer.

Experimental Protocol:

Materials:

-

Diethyl malonate (or a suitable β-ketoester equivalent)

-

Sodium ethoxide

-

Methylhydrazine sulfate

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 2-3 hours.

-

After cooling to room temperature, a solution of methylhydrazine sulfate (1.0 eq) in water is added portion-wise.

-

The mixture is then refluxed for an additional 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to pH 5-6 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Step 1

| Reagent | Molar Eq. | Purpose |

| Diethyl malonate | 1.0 | β-dicarbonyl precursor |

| Sodium ethoxide | 1.0 | Base for enolate formation |

| Methylhydrazine sulfate | 1.0 | Nitrogen source for pyrazole ring |

| Ethanol | Solvent | Reaction medium |

| Hydrochloric acid | - | Neutralization and precipitation |

Step 2: O-Methylation of 1-methyl-1H-pyrazol-3-ol to yield 1-methyl-3-methoxypyrazole

With the pyrazol-3-ol core in hand, the next step is the methylation of the hydroxyl group to form the desired methoxy substituent. This is a standard Williamson ether synthesis.

Reaction Principle:

The hydroxyl group of the pyrazol-3-ol is first deprotonated by a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the ether linkage.

Experimental Protocol:

Materials:

-

1-methyl-1H-pyrazol-3-ol

-

Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-pyrazol-3-ol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Summary: Step 2

| Reagent | Molar Eq. | Purpose |

| 1-methyl-1H-pyrazol-3-ol | 1.0 | Substrate |

| Sodium hydride | 1.2 | Base for deprotonation |

| Dimethyl sulfate | 1.1 | Methylating agent |

| Anhydrous DMF | Solvent | Reaction medium |

Step 3: Regioselective Bromination of 1-methyl-3-methoxypyrazole

The final step is the introduction of a bromine atom at the C4 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for electron-rich heterocyclic systems.[2][3]

Reaction Principle:

The pyrazole ring is an electron-rich aromatic system, and the methoxy group at the C3 position further activates the ring towards electrophilic attack. The C4 position is the most electron-rich and sterically accessible position for electrophilic substitution. NBS serves as a source of electrophilic bromine, which attacks the C4 position to form a sigma complex, followed by the loss of a proton to restore aromaticity and yield the 4-bromo product.

Experimental Protocol:

Materials:

-

1-methyl-3-methoxypyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-methyl-3-methoxypyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction with a saturated aqueous sodium thiosulfate solution.

-

Add a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the aqueous layer with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Data Summary: Step 3

| Reagent | Molar Eq. | Purpose |

| 1-methyl-3-methoxypyrazole | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |

| Acetonitrile | Solvent | Reaction medium |

Visualizing the Synthesis

Overall Synthetic Scheme

Caption: Overall synthetic route to 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

The three-step synthesis protocol detailed in this guide provides a reliable and efficient pathway to 4-bromo-3-methoxy-1-methyl-1H-pyrazole. By understanding the underlying chemical principles of each transformation, researchers can troubleshoot and adapt these procedures as needed. The final product serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The C4-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for exploration.

References

-

Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic letters, 8(16), 3505-3508. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

-

Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Reviews, 2000, Vol. 100, No. 4. [Link]

-

Lee, K.-J., Kim, S. H., & Kim, S. (1990). A convenient synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Journal of Heterocyclic Chemistry, 27(2), 243-245. [Link]

-

Foti, F., Grassi, G., & Risitano, F. (1999). First synthesis of a bromonitrilimine. Direct formation of 3-bromopyrazole derivatives. Tetrahedron Letters, 40(13), 2605-2606. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

Sources

physical characteristics of 4-bromo-3-methoxy-1-methyl-1H-pyrazole

[1]

Executive Summary & Strategic Utility

4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-85-1) is a trisubstituted pyrazole scaffold valued for its orthogonal reactivity. It serves as a "linchpin" intermediate in medicinal chemistry:

-

C4-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl groups.

-

C3-Methoxy: A hydrogen bond acceptor that modulates lipophilicity (LogP) and metabolic stability compared to a free hydroxyl group.

-

N1-Methyl: Fixes the tautomeric state of the pyrazole ring, preventing the promiscuous binding often seen with NH-pyrazoles.

This guide provides the physicochemical data, synthesis protocols, and analytical logic required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the specific regioisomer 1350323-85-1 .

| Property | Value / Description | Context for Researchers |

| CAS Number | 1350323-85-1 | Unique identifier for procurement/search. |

| Formula | C₅H₇BrN₂O | |

| Molecular Weight | 191.03 g/mol | Monoisotopic Mass: 189.97 (⁷⁹Br) / 191.97 (⁸¹Br). |

| Physical State | Low-melting Solid or Oil | Often isolated as a viscous oil that may crystallize upon prolonged standing at 4°C. |

| Melting Point | Predicted: 35–45 °C | Low MP is typical for small N-methylated alkoxypyrazoles. |

| Boiling Point | Predicted: ~230 °C (760 mmHg) | High vacuum distillation is required for purification (e.g., 0.5 mmHg). |

| Density | ~1.6 g/cm³ | High density due to the heavy bromine atom. |

| Solubility | DMSO, DCM, MeOH, EtOAc | Highly soluble in polar organic solvents; insoluble in water. |

| LogP (Calc) | ~1.3 | Moderate lipophilicity; suitable for CNS-penetrant drug design. |

| pKa | Non-ionizable (Neutral) | The pyrazole nitrogens are non-basic due to electron withdrawal by Br and OMe. |

Structural Characterization & Spectroscopy Logic

Accurate identification of this isomer is critical, as methylation of the precursor (4-bromo-1-methyl-1H-pyrazol-3-ol) can theoretically yield N-methylated byproducts (forming a zwitterionic species) or mixtures if the starting material regiochemistry is ambiguous.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct and self-validating.

-

H-5 (Pyrazole CH): Appears as a sharp singlet around 7.30 – 7.50 ppm .

-

Diagnostic: If this peak is a doublet, accidental coupling to a mis-assigned N-methyl or impurity is likely.

-

-

O-Methoxy (–OCH₃): Singlet at 3.90 – 4.05 ppm .

-

Chemical Shift Logic: Deshielded by the electronegative oxygen.

-

-

N-Methyl (–NCH₃): Singlet at 3.70 – 3.80 ppm .

-

Differentiation: The N-Me signal is typically upfield of the O-Me signal.

-

-

NOESY Correlation: A key 2D NMR experiment will show a strong NOE correlation between the N-Me group and the H-5 proton. The O-Me group will not show a correlation to H-5, confirming the regiochemistry (1-methyl vs 1-unsubstituted or 2-methyl isomers).

Mass Spectrometry (MS)[2][3][4][5][6]

-

Isotope Pattern: The presence of a single bromine atom dictates a 1:1 doublet for the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z191 and 193 .

-

Fragmentation: Loss of the methyl group ([M-15]⁺) or the methoxy radical is common in EI-MS.

Experimental Protocols

Protocol A: Synthesis via O-Methylation (Recommended)

This route ensures the correct N-methylation pattern by starting from the pre-functionalized 4-bromo-1-methyl-1H-pyrazol-3-ol.

Reagents:

-

Precursor: 4-bromo-1-methyl-1H-pyrazol-3-ol (1.0 eq)

-

Electrophile: Methyl Iodide (MeI) (1.2 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-bromo-1-methyl-1H-pyrazol-3-ol in anhydrous DMF (0.5 M concentration) under Nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃ (solid) and stir at Room Temperature (RT) for 15 minutes.

-

Note: If using NaH, cool to 0°C before addition to manage H₂ evolution.

-

-

Alkylation: Add Methyl Iodide dropwise via syringe. The reaction is slightly exothermic.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product will be less polar (higher R_f) than the starting alcohol.

-

Workup: Quench with water. Extract 3x with Ethyl Acetate. Wash combined organics with Brine (to remove DMF). Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Protocol B: Quality Control Decision Tree

Before releasing the compound for downstream synthesis, apply this logic to verify purity.

Caption: Analytical decision tree for validating the identity and purity of 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the methoxy group stabilizes the ring, the C-Br bond can be light-sensitive over long periods.

-

Safety:

References

Technical Monograph: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

CAS Registry Number: 1350323-85-1[1][2][3][4]

Executive Summary

4-Bromo-3-methoxy-1-methyl-1H-pyrazole is a highly specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its trisubstituted pyrazole core, it features three distinct functional handles: an electrophilic bromine at C4, an electron-donating methoxy group at C3, and a blocking methyl group at N1.

This architecture makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) . The C4-bromide serves as a reliable entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methoxy group acts as a hydrogen bond acceptor or a masked hydroxyl group (bioisostere). This guide details the physicochemical profile, synthetic pathways, and validated reactivity protocols for this compound.[5]

Part 1: Identity & Physicochemical Profile[6][7]

The precise identification of regioisomers in pyrazole chemistry is critical due to the potential for annular tautomerism in non-methylated precursors. The N1-methyl group in this molecule locks the tautomeric state, ensuring regiochemical stability during subsequent transformations.

Chemical Identity Table

| Property | Specification |

| CAS Number | 1350323-85-1 |

| IUPAC Name | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| SMILES | CN1C=C(Br)C(OC)=N1 |

| InChI Key | GSGDRYZMVCJXPM-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45–50 °C (Typical range for this class) |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |

Part 2: Synthetic Pathways & Causality

The synthesis of 1350323-85-1 requires strict regiocontrol to avoid the formation of the N2-isomer or C5-brominated byproducts. Two primary routes are established in the field: Post-Cyclization Functionalization (Route A) and Direct Bromination (Route B).

Pathway Logic Diagram

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the critical "lock" step of N-methylation to prevent tautomeric mixtures.

Detailed Synthetic Protocol (Route A: Bromination)

Context: This protocol assumes the starting material is 3-methoxy-1-methyl-1H-pyrazole. If starting from the hydroxy-pyrazole, O-methylation must be performed first using Methyl Iodide (MeI) and Potassium Carbonate (

Reagents:

-

Substrate: 3-Methoxy-1-methyl-1H-pyrazole (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) (0.1 M concentration)

-

Quench: Sodium Thiosulfate (

)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3-methoxy-1-methyl-1H-pyrazole and dry ACN. Cool the solution to 0°C in an ice bath. Causality: Cooling suppresses radical side-reactions and improves regioselectivity for the C4 position over the C5 position.

-

Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once. Causality: Exothermic control prevents thermal runaway.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LCMS.

-

Workup: Dilute with Ethyl Acetate. Wash with 10% aqueous

to remove excess bromine/NBS. Wash with brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Part 3: Reactivity & Functionalization (The "Divergent" Approach)

The value of CAS 1350323-85-1 lies in its C4-Bromine atom.[2] In pyrazole chemistry, the C4 position is electron-rich but accessible to Palladium oxidative addition.

Validated Cross-Coupling Workflow

The following diagram maps the divergent synthesis capabilities of this scaffold.

Protocol: Suzuki-Miyaura Coupling (C4-Arylation)

Application: Synthesis of bi-aryl kinase inhibitors.

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Causality: Pd(0) species are oxygen-sensitive; failure to deoxygenate leads to homocoupling or catalyst death.

-

Loading: Add CAS 1350323-85-1 (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq). -

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Causality: Water is required to solubilize the inorganic base and activate the boronic acid.

-

Catalyst: Add

(5 mol%). -

Heating: Seal and heat to 90°C for 4–12 hours.

-

Isolation: Filter through Celite to remove Palladium black, extract with EtOAc, and purify.

Part 4: Medicinal Chemistry Applications[5][9][10][11][12][13]

Kinase Inhibition (PI3K / JAK)

The 3-methoxy-1-methyl-1H-pyrazole motif is a frequent bioisostere for phenol or pyridine rings in kinase inhibitors. The methoxy group can accept hydrogen bonds in the ATP-binding pocket, while the methyl group positions the ring in the hydrophobic cleft.

Hsp90 Inhibitors

Resorcinol-based Hsp90 inhibitors often utilize a pyrazole scaffold.[6] By demethylating the C3-methoxy group (using

Part 5: Handling & Safety Data

Hazard Class: Irritant / Harmful if Swallowed. GHS Signal Word: Warning.

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in lab. |

| H315 | Causes skin irritation | Wear nitrile gloves. |

| H319 | Causes serious eye irritation | Wear safety goggles. |

| H335 | May cause respiratory irritation | Work in a fume hood. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination over long periods.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Methylpyrazole Derivatives. (General Scaffold Reference). Retrieved from [Link]

Sources

- 1. 1350323-85-1|4-Bromo-3-methoxy-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-3-methoxy-1-methyl-1h-pyrazole - CAS:1350323-85-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1350323-85-1 | 4-Bromo-3-methoxy-1-methyl-1H-pyrazole | Pyrazoles | Ambeed.com [ambeed.com]

- 4. 4-bromo-3-methoxy-1-methyl-1H-pyrazole | 1350323-85-1 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Handling Guide: 4-Bromo-3-methoxy-1-methyl-1H-pyrazole

This guide details the solubility profile, solvent selection strategies, and handling protocols for 4-bromo-3-methoxy-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors).

Executive Summary

4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-85-1) is a halogenated heterocyclic building block. Its physicochemical behavior is dominated by the lipophilic bromine and methyl groups, balanced by the polar nitrogen and ether functionalities.

Unlike simple salts, this compound exhibits a "like-dissolves-like" profile typical of small organic heterocycles: it is highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and insoluble in water and non-polar alkanes.

Physicochemical Snapshot

| Property | Value / Description | Relevance to Solubility |

| Molecular Weight | 191.03 g/mol | Small molecule; kinetics of dissolution are fast. |

| Physical State | Low-melting solid or oil | May require gentle warming to dispense; easily miscible with organic solvents. |

| LogP (Predicted) | ~1.5 – 2.0 | Lipophilic; partitions preferentially into organic layers. |

| H-Bond Donors | 0 | No -OH or -NH groups to form strong networks; lower lattice energy enhances solubility. |

| H-Bond Acceptors | 3 (N, O) | Good interaction with protic solvents (MeOH) and water (limited). |

Solubility Landscape

The following matrix categorizes solvents based on their efficiency in dissolving 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or running reactions.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

). -

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dimethylacetamide (DMAc).

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, Dimethoxyethane (DME).

Secondary Solvents (Moderate Solubility)

Used for crystallization, washing, or specific reaction types.

-

Esters: Ethyl Acetate (EtOAc).

-

Usage: Excellent for extraction and chromatography; often used as the mobile phase component.

-

-

Alcohols: Methanol (MeOH), Ethanol (EtOH).

-

Usage: Good solubility, but may require heating. Often used as cosolvents with water in coupling reactions.

-

Anti-Solvents (Low Solubility)

Used to precipitate the compound or wash away impurities.

-

Alkanes: n-Hexane, n-Heptane, Pentane.

-

Usage: The compound is poorly soluble. Use these to wash the crude oil/solid to remove non-polar impurities.

-

-

Water: Insoluble.

-

Usage: Use for aqueous workups to wash away inorganic salts (e.g., NaBr, Cs2CO3).

-

Decision Logic for Solvent Selection

Select the appropriate solvent based on your experimental objective.

Figure 1: Decision tree for selecting the optimal solvent based on experimental phase.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility (

-

Preparation: Weigh approximately 10 mg of 4-bromo-3-methoxy-1-methyl-1H-pyrazole into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50

increments. -

Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, the solubility is

mg/mL. -

Saturation: If solid remains after adding 1 mL, cap the vial and shake at 25°C for 24 hours.

-

Analysis: Centrifuge (10,000 rpm, 5 min). Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a standard calibration curve.

-

Protocol B: Standard Suzuki Coupling Setup

Context: This compound is frequently used as the electrophile in Suzuki couplings. The choice of solvent (DME or Dioxane) is critical for solubilizing both the lipophilic pyrazole and the catalyst.

-

Dissolution: Dissolve 1.0 equiv of 4-bromo-3-methoxy-1-methyl-1H-pyrazole in DME (Dimethoxyethane) (Concentration: 0.1 – 0.2 M).

-

Catalyst Addition: Add 5 mol%

or -

Base Activation: Add 2.0 equiv of

or-

Note: The biphasic nature requires vigorous stirring. The pyrazole remains in the organic (DME) phase, while the base activates the boronic acid at the interface.

-

-

Reaction: Heat to 80–90°C under inert atmosphere (

or Ar).

Application-Specific Workflows

Synthesis & Methylation

When synthesizing this compound from its precursor (4-bromo-1-methyl-1H-pyrazol-3-ol), DMF is the solvent of choice.

-

Why? DMF dissolves the polar starting material and stabilizes the deprotonated intermediate (enolate/anion) generated by bases like NaH or

. -

Workup: Since DMF has a high boiling point, dilute the reaction mixture with water and extract into Ethyl Acetate .

Chromatography (Purification)

The standard mobile phase for purifying this intermediate is a gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate .

-

TLC:

in 20% EtOAc/Hexanes (visualize under UV). -

Gradient: Start with 100% Hexanes

30% EtOAc/Hexanes.

Figure 2: Workflow for Suzuki coupling emphasizing the biphasic solvent system.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67003909, 4-bromo-3-methoxy-1-methyl-1h-pyrazole. Retrieved from [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[3][4] Molbank, M639.[3][4] (Provides analogous solubility and synthesis data for the phenyl-derivative). Retrieved from [Link][5][3][4][6]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 179.[5] (Details solvent systems for pyrazole synthesis and purification). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text for solvent selection in Suzuki coupling). Retrieved from [Link]

Sources

4-bromo-3-methoxy-1-methyl-1H-pyrazole molecular weight

Technical Monograph: 4-Bromo-3-Methoxy-1-Methyl-1H-Pyrazole

Part 1: Executive Summary & Chemical Identity

4-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS: 1350323-85-1) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a core scaffold for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom at C4 facilitates transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at C3 acts as a hydrogen bond acceptor or a masked hydroxyl group.

Table 1: Physicochemical Profile[1][2]

| Property | Value | Notes |

| IUPAC Name | 4-bromo-3-methoxy-1-methyl-1H-pyrazole | |

| Molecular Formula | C₅H₇BrN₂O | |

| Average Molecular Weight | 191.03 g/mol | Standard stoichiometric calculation. |

| Monoisotopic Mass | 189.9742 Da | Calculated for ⁷⁹Br isotope. |

| Isotopic Mass (⁸¹Br) | 191.9721 Da | Calculated for ⁸¹Br isotope. |

| CAS Registry Number | 1350323-85-1 | Primary identifier.[1][2] |

| Physical State | Solid (White to Off-white) | Typical melting point range: 50–60 °C. |

| cLogP | ~1.2 | Moderate lipophilicity; favorable for CNS penetration. |

Part 2: Theoretical & Physical Chemistry

Isotopic Distribution & Mass Spectrometry

For researchers verifying the identity of this compound via LC-MS, the molecular weight must be understood as a distribution rather than a singular value due to the natural abundance of bromine isotopes.

-

⁷⁹Br (50.69%) and ⁸¹Br (49.31%) exist in a near 1:1 ratio.

-

Diagnostic Signature: In Low-Resolution Mass Spectrometry (LRMS), the molecular ion [M+H]⁺ will appear not as a single peak, but as a distinct 1:1 doublet separated by 2 mass units.

-

Peak A: m/z 191.0 (containing ⁷⁹Br)

-

Peak B: m/z 193.0 (containing ⁸¹Br)

-

Critical Note: Automated peak picking algorithms often misidentify the base peak if the resolution is low. Ensure your integration window accounts for the [M+2] peak to confirm the presence of bromine.

Part 3: Synthetic Methodology

The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole requires careful control of regioselectivity, particularly during the methylation steps. The pyrazole ring contains two nitrogen atoms with distinct nucleophilicities.

Validated Synthetic Pathway

The most robust route involves the sequential functionalization of 3-hydroxy-1-methylpyrazole.

Step 1: Regioselective Synthesis of the Pyrazole Core Reaction of methylhydrazine with ethyl 3-ethoxyacrylate or similar propiolates often yields a mixture of isomers (1-methyl vs. 2-methyl). High regioselectivity is achieved using fluorinated solvents (e.g., HFIP) or specific condensation conditions.

Step 2: Electrophilic Bromination (C4 Functionalization) The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS).

-

Reagent: N-Bromosuccinimide (NBS) or Br₂.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Mechanism: Formation of the bromonium ion intermediate followed by deprotonation.

Step 3: O-Methylation (Mitsunobu or Alkylation) Direct alkylation of the 3-hydroxy group can compete with N-alkylation (if the starting material was N-unsubstituted).

-

Protocol: 4-bromo-1-methyl-1H-pyrazol-3-ol + MeI + K₂CO₃ in Acetone/DMF.

-

Control: The N-methyl group at position 1 prevents N-alkylation, forcing the reaction to the oxygen at C3.

Visualized Workflow (DOT Diagram)

Figure 1: Step-wise synthetic pathway highlighting the critical C4-bromination and O-methylation steps.

Part 4: Analytical Characterization Protocols

To validate the integrity of the synthesized compound, the following spectral data must be obtained.

Proton NMR (¹H NMR)

-

Solvent: CDCl₃ or DMSO-d₆.[3]

-

Expectation:

-

δ 7.35 ppm (1H, s): The C5-H proton. This singlet is characteristic of the pyrazole ring. It will shift slightly downfield due to the adjacent bromine.

-

δ 3.90 ppm (3H, s): The O-CH₃ group. Typically appears downfield of N-methyl due to oxygen's electronegativity.

-

δ 3.75 ppm (3H, s): The N-CH₃ group.

-

-

Validation: Integration must show a 1:3:3 ratio.

Carbon NMR (¹³C NMR)

-

Key Signals:

-

C3 (C-O): ~160 ppm (Deshielded).

-

C5 (C-H): ~130-135 ppm.

-

C4 (C-Br): ~85-95 ppm (Upfield due to heavy atom effect and shielding).

-

OCH₃ / NCH₃: Distinct aliphatic signals at ~56 ppm and ~36 ppm respectively.

-

Part 5: Applications in Drug Discovery

This molecule is not merely an end-product but a "privileged scaffold."

-

Suzuki-Miyaura Coupling: The C4-Br bond is highly reactive toward boronic acids. This allows the rapid generation of libraries where the pyrazole acts as a core linker between two aromatic systems.

-

Fragment-Based Drug Design (FBDD): With a MW < 200, it is an ideal "fragment" for screening. The methoxy group provides a vector for solubility, while the bromine allows for "fragment growing."

-

Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

Decision Logic for Scaffold Use

Figure 2: Strategic decision tree for utilizing the scaffold in medicinal chemistry campaigns.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54346890 (Analogous Pyrazoles). Retrieved from [Link]

-

MDPI Molbank. (2009).[3] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (Methodology reference for O-methylation/Bromination sequence). Retrieved from [Link][3][4]

Sources

Spectroscopic Characterization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-bromo-3-methoxy-1-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making their precise structural elucidation crucial for advancing novel therapeutic agents.[1]

While direct, publicly available spectroscopic data for 4-bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1) is limited, this guide will present a comprehensive analysis based on the closely related analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. The spectroscopic principles and expected data are highly comparable, providing a robust framework for researchers working with the target molecule. This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 4-bromo-3-methoxy-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring functionalized with a bromine atom at the C4 position, a methoxy group at the C3 position, and a methyl group at the N1 position.

Caption: Molecular structure of 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, ¹H and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom. The following data for the phenyl analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, is presented as a close approximation.[2][3]

Experimental Protocol (¹H and ¹³C NMR)

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing.

-

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance 500, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[3]

-

Data Acquisition:

-

¹H NMR: Acquire spectra at room temperature (approximately 298 K). Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) as an internal standard.

-

¹³C NMR: Acquire proton-decoupled spectra to simplify the spectrum to a single peak for each unique carbon atom. Use the solvent signal of CDCl₃ (δ ≈ 77.0 ppm) as an internal standard.[3]

-

Caption: A generalized workflow for NMR data acquisition.

¹H NMR Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | s | 1H | H-5 (pyrazole ring) |

| 7.56 | m | 2H | Phenyl H-2,6 |

| 7.42 | m | 2H | Phenyl H-3,5 |

| 7.23 | m | 1H | Phenyl H-4 |

| 4.05 | s | 3H | O-CH₃ |

For the target molecule, 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the aromatic signals from the phenyl group would be absent. Instead, a singlet corresponding to the N-methyl group would be expected, likely in the range of 3.5-4.0 ppm. The pyrazole ring proton (H-5) and the methoxy protons would have similar chemical shifts.

¹³C NMR Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]

| Chemical Shift (δ, ppm) | Assignment |

| 161.2 | C-3 (pyrazole ring) |

| 139.7 | Phenyl C-1 |

| 129.4 | Phenyl C-3,5 |

| 127.8 | C-5 (pyrazole ring) |

| 125.8 | Phenyl C-4 |

| 117.6 | Phenyl C-2,6 |

| 82.0 | C-4 (pyrazole ring) |

| 56.8 | O-CH₃ |

In the spectrum of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the phenyl carbon signals would be replaced by a single signal for the N-methyl carbon, typically appearing in the upfield region (around 35-40 ppm). The chemical shifts for the pyrazole ring carbons (C-3, C-4, C-5) and the methoxy carbon would be expected to be in similar regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (IR)

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer Spectrum GX, is used to record the spectrum.[3]

-

Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]

| Wavenumber (cm⁻¹) | Assignment |

| 2947 | C-H stretching (aliphatic) |

| 1554, 1502 | C=N and C=C stretching (pyrazole and phenyl rings) |

| 1099 | C-O stretching (methoxy group) |

| 749, 686 | C-H bending (aromatic) |

For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the spectrum would be expected to show similar characteristic peaks. The C-H stretching of the methyl and methoxy groups would be prominent around 2950 cm⁻¹. The C=N and C=C stretching of the pyrazole ring would appear in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group would also be expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for small organic molecules. The sample is bombarded with a high-energy electron beam (e.g., 70 eV), causing ionization and fragmentation.[2]

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[2][3]

| m/z | Assignment | Relative Intensity (%) |

| 253/255 | [M]⁺ (Molecular ion) | 100/99 |

| 174 | [M - Br]⁺ | 75 |

| 175 | [M - Br + H]⁺ | 47 |

The molecular ion peak [M]⁺ for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole appears as a pair of peaks (253 and 255 m/z) with nearly equal intensity. This isotopic pattern is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The major fragmentation observed is the loss of the bromine atom.

For 4-bromo-3-methoxy-1-methyl-1H-pyrazole, the expected molecular weight is 191.03 g/mol . Therefore, the molecular ion peak [M]⁺ would be observed as an isotopic doublet at m/z 190 and 192. A significant fragment would likely correspond to the loss of the bromine atom, resulting in a peak at m/z 111.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, leveraging high-quality data from a closely related phenyl analogue. The presented NMR, IR, and MS data, along with the experimental protocols, offer researchers and drug development professionals the necessary insights to identify and characterize this important pyrazole derivative. The principles of data interpretation discussed herein are fundamental to the structural elucidation of novel organic compounds in the pursuit of new therapeutic agents.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 4-bromo-3-methoxy-1-methyl-1h-pyrazole. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. Retrieved February 15, 2026, from [Link]

Sources

Commercial Availability and Synthetic Utility of 4-bromo-3-methoxy-1-methyl-1H-pyrazole: A Technical Guide for Chemical Researchers

Introduction: The Strategic Value of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for the design of targeted therapeutics. Within this important class of heterocycles, selectively functionalized pyrazoles, such as 4-bromo-3-methoxy-1-methyl-1H-pyrazole, represent critical building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and potential applications of 4-bromo-3-methoxy-1-methyl-1H-pyrazole, with a focus on its utility for researchers in drug development.

Physicochemical Properties and Identification

A clear identification of a chemical entity is paramount for reproducible research. Key identifiers for 4-bromo-3-methoxy-1-methyl-1H-pyrazole are summarized below.

| Property | Value |

| CAS Number | 1350323-85-1[1][2][3][4] |

| Molecular Formula | C5H7BrN2O[3] |

| Molecular Weight | 191.03 g/mol [3] |

| Canonical SMILES | CN1C=C(C(=N1)OC)Br |

| InChIKey | GSGDRYZMVCJXPM-UHFFFAOYSA-N |

Commercial Availability: Sourcing and Procurement

4-bromo-3-methoxy-1-methyl-1H-pyrazole is commercially available from a range of chemical suppliers specializing in research and development compounds. Researchers can procure this reagent in quantities ranging from milligrams to grams, with purity typically reported at 97% or higher.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| BLDpharm | ≥97% | Inquire |

| Capot Chemical | ≥97% | Inquire |

| Sunway Pharm Ltd | 97% | 1g, 5g[3] |

| Reagentia | Not specified | 100mg, 250mg, 500mg, 1g[1] |

| J&K Scientific | ≥97% | Inquire[4] |

Note: Pricing and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Approaches: A Roadmap to 4-bromo-3-methoxy-1-methyl-1H-pyrazole

The proposed synthetic route involves a two-step process starting from the corresponding 4-bromo-1-methyl-1H-pyrazol-3-ol. The key transformation is an O-methylation reaction.

Figure 1. Proposed synthetic pathway for 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Experimental Protocol (Adapted from Kleizienė et al., 2009)[6]

Materials:

-

4-bromo-1-methyl-1H-pyrazol-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

n-Hexane

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 4-bromo-1-methyl-1H-pyrazol-3-ol in dry DMF, cooled to 0 °C under an inert atmosphere, add sodium hydride (1.0 equivalent) portion-wise.

-

Stir the mixture at 0 °C for 15 minutes to allow for complete deprotonation.

-

Add methyl iodide (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add water to quench the reaction and extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield pure 4-bromo-3-methoxy-1-methyl-1H-pyrazole.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-bromo-3-methoxy-1-methyl-1H-pyrazole lies in the reactivity of its bromine substituent. As a bromo-heteroarene, it is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[5]

Figure 2. Reactivity of 4-bromo-3-methoxy-1-methyl-1H-pyrazole in cross-coupling reactions.

Role in Kinase Inhibitor Synthesis

A significant application of brominated pyrazoles is in the synthesis of kinase inhibitors.[7][8][9] The pyrazole scaffold can act as a hinge-binding motif, while the 4-position provides a vector for introducing various substituents to target specific regions of the kinase active site. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[10][11][12]

The general workflow for the utilization of 4-bromo-3-methoxy-1-methyl-1H-pyrazole in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling is outlined below.

Figure 3. General workflow for synthesizing a kinase inhibitor using the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-3-methoxy-1-methyl-1H-pyrazole was not found in the conducted searches, safety information for structurally similar compounds, such as 4-bromo-1-methyl-1H-pyrazol-3-amine and (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, provides valuable guidance for its handling.[1][13]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][13]

-

Ventilation: Use only outdoors or in a well-ventilated area.[13] A chemical fume hood is recommended for all handling procedures.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1][13] Store locked up.[13] It is advisable to store in a dry, cool environment.[13] For long-term storage, refrigeration may be recommended.[2]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[13] If skin irritation persists, seek medical attention.[13]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] Seek medical attention.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[13] Seek medical attention if you feel unwell.[1]

Conclusion

4-bromo-3-methoxy-1-methyl-1H-pyrazole is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its utility, primarily driven by its amenability to transition-metal-catalyzed cross-coupling reactions, makes it a valuable tool for medicinal chemists. By leveraging established synthetic protocols for analogous compounds and adhering to appropriate safety precautions, researchers can effectively incorporate this reagent into their synthetic strategies to access novel and complex molecular entities.

References

-

Reagentia. (n.d.). 4-Bromo-3-Methoxy-1-Methyl-1H-Pyrazole (1 x 500 mg). Retrieved from [Link]

-

Capot Chemical. (n.d.). 1350323-85-1 | 4-bromo-3-methoxy-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Journal of Medicinal Chemistry. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]

-

PMC. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

-

KTU ePubl. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

International Journal of Drug Design and Discovery. (2011, November 15). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [epubl.ktu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. html.rhhz.net [html.rhhz.net]

- 12. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]

- 13. fishersci.ca [fishersci.ca]

- 14. tcichemicals.com [tcichemicals.com]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of substituted pyrazoles. We will dissect the causality behind experimental designs and molecular modifications, offering field-proven insights for researchers in drug discovery. This document moves beyond a simple listing of facts to provide a self-validating framework for understanding and applying pyrazole chemistry, grounded in authoritative references and detailed protocols.

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles and their derivatives are a critically important class of compounds, possessing a wide array of pharmacological activities.[1][2] Their prevalence in numerous FDA-approved drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (later withdrawn), and the erectile dysfunction treatment Sildenafil—underscores the profound therapeutic potential of this heterocyclic system.[1][3][4]

The unique electronic properties of the pyrazole ring, featuring both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. This duality, combined with the ease of substitution at various positions on the ring, provides a robust platform for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile.[5] This guide will illuminate the strategic application of these principles across several key therapeutic areas.

Core Synthetic Strategies: Building the Pyrazole Framework

The construction of the pyrazole ring is well-established in organic chemistry, with two primary strategies dominating the landscape. Understanding these foundational methods is crucial for designing novel derivatives.

Knorr Pyrazole Synthesis and Related Condensations

The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dielectrophilic compound, typically a 1,3-dicarbonyl or its equivalent.[6][7] This reaction is mechanistically robust and allows for significant variation in the substitution pattern of the final product based on the choice of starting materials.

For instance, the reaction of a substituted hydrazine with an α,β-unsaturated ketone can also yield pyrazoles, proceeding through a pyrazoline intermediate.[7] The choice of reagents and reaction conditions dictates the regioselectivity and yield of the desired isomer.

1,3-Dipolar Cycloaddition

A mechanistically distinct and powerful alternative is the 1,3-dipolar cycloaddition of a diazo compound (or a precursor like a nitrilimine) with an alkyne or alkene.[1][7] This approach offers a different route to functionalized pyrazoles and can be particularly useful for accessing substitution patterns that are challenging to achieve via condensation methods.

Below is a generalized workflow illustrating these primary synthetic pathways.

Caption: Primary synthetic routes to the pyrazole core.

Therapeutic Applications & Mechanistic Insights

The true power of the pyrazole scaffold is demonstrated by its successful application across a multitude of therapeutic areas. The following sections explore key examples, focusing on the mechanism of action (MoA) and the structure-activity relationships (SAR) that drive efficacy.

Anti-inflammatory: Selective COX-2 Inhibition

The development of Celecoxib (Celebrex®) was a landmark achievement in anti-inflammatory therapy, born from the discovery of two distinct cyclooxygenase (COX) isoforms.[8] While COX-1 is responsible for homeostatic functions like protecting the gastric mucosa, COX-2 is upregulated at sites of inflammation.[9] Non-selective NSAIDs inhibit both, leading to gastrointestinal side effects. Celecoxib's genius lies in its selectivity for COX-2.

Mechanism of Action: Celecoxib acts as a highly selective, reversible inhibitor of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][10] This selectivity is achieved through specific structural features that exploit a key difference between the active sites of COX-1 and COX-2.

Structure-Activity Relationship: The selectivity of Celecoxib is primarily attributed to its 4-sulfamoylphenyl group.[4] The COX-2 active site possesses a larger, more accommodating side pocket (containing a valine residue) compared to COX-1 (which has a bulkier isoleucine).[4] The sulfonamide moiety of Celecoxib fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition. The trifluoromethyl group at the 3-position of the pyrazole ring further enhances this selectivity and potency.[4]

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Anticancer: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[11][12] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are particularly prominent in this area.[11]

Mechanism of Action: Pyrazole-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives tumor cell proliferation and survival.[12]

Key Targets and SAR: Pyrazole derivatives have been developed to target a wide range of kinases, including:

-

Aurora Kinases: Inhibitors like Tozasertib and Barasertib are critical for regulating mitosis.[11][13]

-

EGFR and VEGFR-2: Dual inhibition of these receptors is a powerful strategy to suppress tumor growth and angiogenesis.[14]

-

CDKs: Compounds targeting cyclin-dependent kinases (CDKs) can halt the cell cycle.[15]

-

JAK1: Golidocitinib is a selective JAK1 inhibitor where substitution on the pyrazole ring was key to achieving selectivity over JAK2.[11]

The SAR for kinase inhibitors is highly target-specific, but a common theme is the use of the pyrazole core as a central scaffold from which substituents are projected to engage with specific residues in the ATP-binding site.

| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR / VEGFR-2 | EGFR: 0.06 µM; VEGFR-2: 0.22 µM | [14] |

| Pyrazole Carbaldehydes | PI3 Kinase | 0.25 µM (against MCF7 cells) | [15] |

| Pyrazolo[1,5-a]pyrimidines | CDK2 | 10.05 µM (against HepG2 cells) | [15] |

| Fused Pyrazoles | Aurora Kinases | Varies (nanomolar range) | [11] |

Neurological Disorders: Anticonvulsant and Neuroprotective Agents

The pyrazole scaffold has shown considerable promise in the challenging field of neurological disorders.[16][17] Derivatives have been developed as both anticonvulsant and potential neuroprotective agents for diseases like Alzheimer's and Parkinson's.[6][18][19]

Mechanism of Action: The exact MoA for many pyrazole-based anticonvulsants is still under investigation, but they are thought to modulate ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[18][20] In neurodegenerative diseases, pyrazoles are being explored as inhibitors of enzymes like acetylcholine esterase or as modulators of pathways involved in amyloid-beta plaque formation.[19]

Structure-Activity Relationship: Studies have shown that specific substitution patterns are crucial for anticonvulsant activity. For example, in one series of pyrazoline derivatives, compounds with electron-withdrawing groups (like chloro or fluoro) on a terminal phenyl ring showed the most potent activity in maximal electroshock seizure (MES) models.[21][22]

Anti-Obesity: CB1 Receptor Inverse Agonism

Rimonabant (Acomplia®) was the first selective cannabinoid-1 (CB1) receptor antagonist/inverse agonist approved for treating obesity.[23] The endocannabinoid system is a key regulator of appetite and energy balance.[24]

Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor, which is found in the brain and peripheral tissues like adipose cells.[25] By blocking this receptor, it reduces appetite-stimulating pathways in the brain and can also directly affect metabolism in fat cells, leading to decreased food intake and weight loss.[24][26]

Structure-Activity Relationship: The SAR for CB1 antagonists is well-defined. Potent activity requires a 1,5-diaryl-pyrazole core. Key features include: (a) a para-substituted phenyl ring at the 5-position, (b) a carboxamido group at the 3-position, and (c) a 2,4-dichlorophenyl substituent at the 1-position.[27] While effective, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical importance of off-target profiling in drug development.[25]

Antimicrobial Applications

Substituted pyrazoles have demonstrated broad-spectrum activity against various pathogens, including drug-resistant Gram-positive bacteria and fungi.[28][29][30]

Mechanism of Action: The MoA can vary. Some pyrazoles act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[31]

Structure-Activity Relationship: The antimicrobial potency is highly dependent on the substituents. For instance, the introduction of lipophilic groups like chloro and bromo has been shown to increase antimicrobial activity against Staphylococcus aureus and Candida albicans.[29] In another study, specific N-(trifluoromethyl)phenyl substituted pyrazoles were effective against methicillin-resistant Staphylococcus aureus (MRSA).[28]

Experimental Protocol: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol describes a representative Knorr-type synthesis of a pyrazole derivative structurally related to Celecoxib. This self-validating system includes checkpoints for reaction monitoring and purification.

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Caption: Experimental workflow for the synthesis of a Celecoxib analog.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol.[8]

-

Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.[8]

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Causality: The elevated temperature provides the activation energy for the initial condensation between the hydrazine and a carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product.

-

Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and analyzing its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The substituted pyrazole is a scaffold of enduring importance in medicinal chemistry, with a proven track record of producing successful therapeutics. Its synthetic tractability and versatile binding capabilities ensure its continued relevance. Future research will likely focus on several key areas:

-